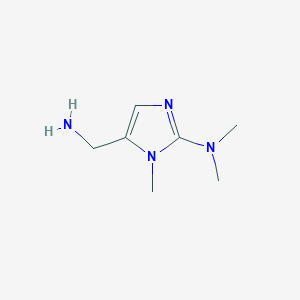

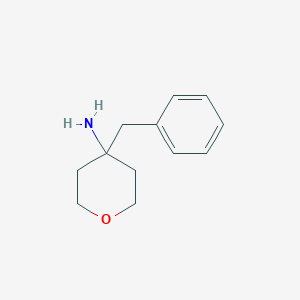

![molecular formula C12H10N2OS B3199827 [4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine CAS No. 1017156-27-2](/img/structure/B3199827.png)

[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine

説明

“[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine” is a compound that belongs to the class of organic compounds known as benzofurans . These are organic compounds containing a benzene ring fused to a furan . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of significant research . For example, 2-Acetyl benzofuran was synthesized by refluxing salicylaldehyde and dry chloroacetone in the presence of potassium carbonate . The product formed was reacted with 2-aminobenzothiazole with catalyst p-toluene sulphonic acid to form N-[(1Z)-1-(benzofuran-2-yl)ethylidene]1,3-benzothiazol-2-amine .科学的研究の応用

Synthesis and Biological Activity

4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine and its derivatives have been synthesized and evaluated for various biological activities. One study focused on the synthesis of thiazolidinone derivatives using 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine as a key intermediate. These compounds were tested for their antimicrobial and analgesic activities (Bhovi K. Venkatesh, Y. Bodke, & S. Biradar, 2010). Another research synthesized imidazothiazole derivatives of benzofuran, exploring their antimicrobial properties (S. Shankerrao, Y. Bodke, & S. Santoshkumar, 2017).

Anticancer and Antiviral Potential

Novel benzofuran derivatives were synthesized and evaluated for their potential as anti-HIV-1, anticancer, and antimicrobial agents. This study highlighted the significance of benzofuran derivatives in developing new therapeutic agents (S. Rida et al., 2006). Another research synthesized quinoline derivatives containing benzofuran for their antiproliferative potential against cancer cells, demonstrating the potential of these compounds in cancer therapy (S. Santoshkumar et al., 2016).

Antimicrobial Applications

Various studies have synthesized and evaluated benzofuran derivatives for their antimicrobial activities. These include the synthesis of 1,3-thiazole derivatives (B. Narayana et al., 2006), benzofuran-pyrazole derivatives (B. F. Abdel-Wahab, H. Abdel‐Aziz, & Essam M. Ahmed, 2008), and novel antimicrobial agents derived from benzimidazole (B. Shankar et al., 2018).

Photophysical and Biomolecule Interactive Studies

Research into the photophysical properties and biomolecule interactions of benzofuran derivatives is also significant. For example, a study on hybrid benzo-2,1,3-thiadiazoles demonstrated their interaction with biomolecules and their photophysical properties (J. Neto et al., 2020).

作用機序

Target of Action

Benzofuran derivatives have been reported to interact with various targets, such asTryptase alpha/beta-1 . Tryptase alpha/beta-1 is a protease enzyme that plays a crucial role in inflammatory responses.

Mode of Action

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They may prevent some serine/threonine kinases from functioning by interfering with the cell cycle during the G2/M phase .

Biochemical Pathways

Benzofuran derivatives have been found to be active against bacterial, viral, inflammatory, and protozoal diseases . They also act as efficient enzyme inhibitors, such as carbonic anhydrase, tyrosinase, topoisomerase I, farnesyl transferase, LSD1 (lysine specific demethylase 1), and histamine receptor inhibitors .

Result of Action

Benzofuran derivatives have been reported to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They may prevent some serine/threonine kinases from functioning by interfering with the cell cycle during the G2/M phase . This can also slow the growth of different tumor cells, including those that lead to liver and cervical cancer .

特性

IUPAC Name |

[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS/c13-6-12-14-9(7-16-12)11-5-8-3-1-2-4-10(8)15-11/h1-5,7H,6,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPATYEYGEXMJGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

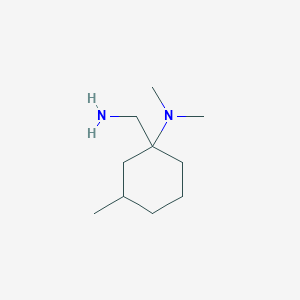

![3-[(3-Bromobenzyl)sulfonyl]propanoic acid](/img/structure/B3199770.png)

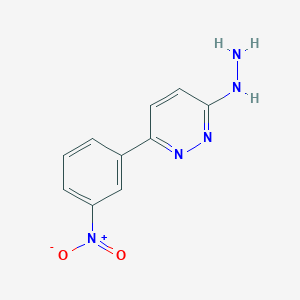

![{4-[(4-Methylphenyl)methyl]morpholin-2-yl}methanamine](/img/structure/B3199777.png)

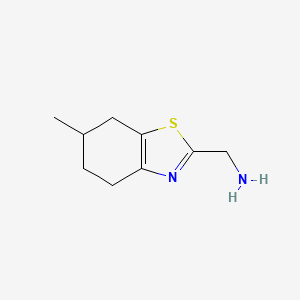

![3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol](/img/structure/B3199795.png)

![4-[(4-Ethyl-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B3199839.png)

![3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B3199843.png)

![{4-[(3-Methylphenyl)methyl]morpholin-2-yl}methanamine](/img/structure/B3199844.png)